molecular formula C16H12Cl2O4 B2361684 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate CAS No. 431926-22-6

2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate

Cat. No.: B2361684
CAS No.: 431926-22-6
M. Wt: 339.17
InChI Key: AGPNXGCNVOGDJG-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate (CAS: 431926-22-6) is an organic compound with the molecular formula C₁₆H₁₂Cl₂O₄ and a molecular weight of 339.17 g/mol . It features a chloro-substituted phenyl ring with ethoxy and formyl groups at positions 6 and 4, respectively, esterified to a 4-chlorobenzoate moiety. This compound is primarily utilized in synthetic chemistry as a versatile intermediate due to its reactive functional groups (chloro, ethoxy, formyl, and ester), enabling diverse chemical transformations .

Properties

IUPAC Name

(2-chloro-6-ethoxy-4-formylphenyl) 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O4/c1-2-21-14-8-10(9-19)7-13(18)15(14)22-16(20)11-3-5-12(17)6-4-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPNXGCNVOGDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate typically involves the esterification of 2-Chloro-6-ethoxy-4-formylphenol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with amine or thiol groups.

    Oxidation: Formation of 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoic acid.

    Reduction: Formation of 2-Chloro-6-ethoxy-4-hydroxyphenyl 4-chlorobenzoate.

Scientific Research Applications

2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of novel pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like chloro and formyl allows the compound to form covalent or non-covalent interactions with target molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorobenzoate Derivatives: Positional Isomerism

2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate (CAS: 431931-40-7)
  • Molecular Formula : C₁₆H₁₂Cl₂O₄ (identical to the target compound).
  • Key Difference : Chloro substituent on the benzoate moiety is at the 2-position instead of 3.
2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate
  • Molecular Formula : C₁₆H₁₂Cl₂O₄.
  • Key Difference : Chloro substituent at the 3-position on the benzoate.
  • Impact : Meta-substitution may moderate electronic effects (e.g., resonance withdrawal) compared to para, influencing regioselectivity in reactions .
2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate (CAS: 444079-67-8)
  • Molecular Formula : C₁₇H₁₅ClO₅.
  • Key Difference : Methoxy group replaces the 4-chloro substituent on the benzoate.
  • Molecular weight is slightly lower (334.75 g/mol) due to the absence of a second chlorine atom .

Sulfonate vs. Benzoate Derivatives

2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate (CAS: 431906-42-2)
  • Molecular Formula : C₁₅H₁₂Cl₂O₅S.
  • Key Difference : Sulfonate group replaces the benzoate ester.
  • Impact: Higher molecular weight (375.22 g/mol) due to the sulfonate’s sulfur atom. Demonstrated antimicrobial and anticancer activities in studies, attributed to improved target interaction via sulfonate’s hydrogen-bonding capacity .

Halogen-Substituted Analogs

2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzoate (CAS: 432018-94-5)
  • Molecular Formula : C₁₆H₁₂BrClO₄.
  • Key Difference : Bromine replaces the 2-chloro substituent on the phenyl ring.
  • Impact :
    • Bromine’s larger atomic radius and lower electronegativity increase polarizability, enhancing reactivity in radical or nucleophilic substitutions.
    • Higher molecular weight (383.62 g/mol ) due to bromine’s mass .
2-Chloro-6-fluorophenyl 4-chlorobenzoate
  • Key Difference : Ethoxy group replaced by fluorine at position 4.
  • Structural studies show similarities in bond lengths and angles to dichlorophenyl analogs .

Functional Group Variations

2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate
  • Key Difference : Methoxy instead of ethoxy at position 5.
  • Impact: Shorter alkoxy chain (methoxy vs. Methoxy derivatives are noted for higher thermal stability .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties/Applications
Target Compound 431926-22-6 C₁₆H₁₂Cl₂O₄ 339.17 4-Cl benzoate, 6-ethoxy, 4-formyl Synthetic intermediate
2-Chloro-6-ethoxy-4-formylphenyl 2-Cl benzoate 431931-40-7 C₁₆H₁₂Cl₂O₄ 339.17 2-Cl benzoate Steric hindrance alters reactivity
4-Chlorobenzenesulfonate analog 431906-42-2 C₁₅H₁₂Cl₂O₅S 375.22 Sulfonate group Enhanced solubility, antimicrobial
4-Methoxybenzoate analog 444079-67-8 C₁₇H₁₅ClO₅ 334.75 4-OCH₃ benzoate Electron-donating, stable
Brominated analog 432018-94-5 C₁₆H₁₂BrClO₄ 383.62 2-Br, 4-Cl benzoate Higher reactivity in radical reactions

Biological Activity

Overview

2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate is an organic compound with the molecular formula C16H12Cl2O4. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes various functional groups that may interact with biological targets, leading to diverse pharmacological effects.

The compound is characterized by:

  • Chloro groups : Contributing to its reactivity and potential interactions with biological molecules.
  • Ethoxy and formyl groups : Implicated in its solubility and ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis, proliferation, and inflammation.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties , particularly against certain bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer effects , showing promise in inhibiting the growth of various cancer cell lines. The presence of chloro and formyl groups may enhance its ability to induce apoptosis in cancer cells by interacting with apoptotic pathways.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
  • Anticancer Activity : In vitro experiments showed that treatment with the compound resulted in a significant decrease in cell viability in breast cancer cell lines, suggesting its potential as a lead compound for further drug development.

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-Chloro-6-fluorophenyl 4-chlorobenzoateFluorine substitution instead of ethoxyAntimicrobial, Anticancer
2-Chloro-6-methoxyphenyl 4-chlorobenzoateMethoxy group instead of ethoxyAntimicrobial
2-Chloro-6-ethoxy-4-hydroxyphenyl 4-chlorobenzoateHydroxyl group additionPotentially enhanced activity

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antimicrobial Studies : The compound was shown to inhibit biofilm formation in fluconazole-resistant strains of Candida albicans by up to 92%, indicating its potential use in treating resistant infections .
  • Cytotoxicity Assays : In cancer research, cytotoxicity assays revealed that the compound induces apoptosis through mitochondrial pathways, suggesting a mechanism involving mitochondrial membrane potential disruption.
  • Synergistic Effects : The compound's combination with other antimicrobial agents has shown varying degrees of antagonism or synergy, necessitating further studies to optimize therapeutic regimens .

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